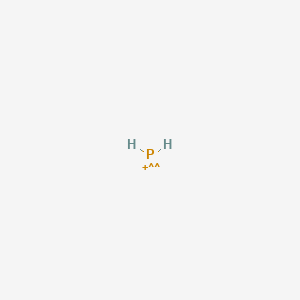

Dihydridophosphorus(1+)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphanylium is a phosphorus hydride.

Scientific Research Applications

Bioremediation of Organophosphorus Compounds : Organophosphorus compounds, used in pesticides and chemical warfare agents, are a significant environmental concern. Microbial degradation of these compounds is essential for removing them from the environment. Enzymes like organophosphate hydrolase play a crucial role in this process (Singh & Walker, 2006).

Phosphorus Uptake in Plants : Research on phosphate uptake kinetics in plants like poplar (Populus × canescens) under different phosphorus availabilities reveals insights into how plants adapt to varying nutrient conditions. This has implications for agriculture and forestry, especially in managing phosphorus-limited environments (Kavka & Polle, 2016).

Phosphorus Solubilizing Microorganisms : Certain microbial species, like fluorescent pseudomonads, have the ability to solubilize phosphorus, making it more available to plants. This has potential applications in sustainable agriculture, as these microbes can enhance plant growth and yield in phosphorus-deficient soils (Naik, Raman, Narayanan, & Sakthivel, 2008).

Organophosphorus Compound Degradation Pathways : Understanding the pathways for the degradation of organophosphorus insecticides like methamidophos is crucial for environmental cleanup efforts. Specific bacterial species are capable of efficiently degrading these compounds, providing a biological approach to detoxify contaminated sites (Wang, Wen, Guo, Wang, Li, & Jiang, 2010).

Enhancing Soil Nutrient Availability : The application of microbial inoculants containing effective strains of Bacillus species can significantly increase the availability of phosphorus and potassium in calcareous soils, thereby promoting plant growth. This is especially relevant in agricultural practices aiming to improve soil fertility and crop yields (Zhao, Zhang, Yang, Di, Ma, Liu, & Li, 2019).

properties

Molecular Formula |

H2P+ |

|---|---|

Molecular Weight |

32.99 g/mol |

InChI |

InChI=1S/H2P/h1H2/q+1 |

InChI Key |

UCEAQYMTODNVSU-UHFFFAOYSA-N |

Canonical SMILES |

[PH2+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(13S)-13-hydroxy-13-[(2S,3R)-3-isocyano-3-methyloxiran-2-yl]tridecanoic acid](/img/structure/B1243923.png)

![TG(16:0/16:1(9Z)/18:0)[iso6]](/img/structure/B1243929.png)

![2-[(E)-[(3Z)-3-(diaminomethylidenehydrazinylidene)-1,1,1-trifluoropropan-2-ylidene]amino]guanidine](/img/structure/B1243937.png)

![3-ethyl-5-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B1243940.png)

![N-[(E)-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylideneamino]-1H-indole-3-carboxamide](/img/structure/B1243941.png)

![17-Fluoro-5,10-dimethyl-1,5,14-triazapentacyclo[10.8.1.02,7.08,21.015,20]henicosa-2(7),8,10,12(21),15(20),16,18-heptaene](/img/structure/B1243942.png)